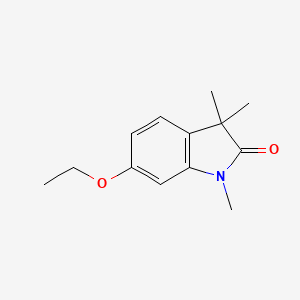

6-Ethoxy-1,3,3-trimethylindolin-2-one

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

6-ethoxy-1,3,3-trimethylindol-2-one |

InChI |

InChI=1S/C13H17NO2/c1-5-16-9-6-7-10-11(8-9)14(4)12(15)13(10,2)3/h6-8H,5H2,1-4H3 |

InChI Key |

YSANCZKOYGEPSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(C(=O)N2C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Catalyst : Acidic medium (e.g., sulfuric acid or hydrochloric acid).

- Temperature : Controlled to prevent side reactions.

- Reaction Time : Optimized based on precursor reactivity.

Mechanism:

The ethoxy group in the precursor reacts with ethyl acetoacetate through nucleophilic addition, followed by cyclization to form the indolinone structure. Careful temperature control ensures high yield and prevents decomposition of intermediates.

Yield Optimization:

- Adjusting the molar ratios of reactants.

- Using solvents such as ethanol or methanol to facilitate the reaction.

Microwave-Assisted Synthesis

Microwave irradiation is a modern approach that enhances reaction efficiency by reducing reaction time and improving yield. This method is considered environmentally friendly due to reduced energy consumption.

Reaction Conditions:

- Microwave Power : Moderate settings to avoid overheating.

- Solvent-Free Environment : Eliminates solvent waste.

- Reaction Time : Typically shorter than conventional methods.

Advantages:

Reaction with Aldehydes or Ketones

Another method involves reacting 5-ethoxyindole with aldehydes or ketones under acidic conditions. This process forms the desired indolinone structure through condensation and cyclization.

Reaction Conditions:

- Catalyst : Acidic medium (e.g., phosphoric acid).

- Temperature : Controlled to favor cyclization.

- Solvent : Suitable solvents like dichloromethane or methanol.

Mechanism:

The ethoxy group facilitates the electrophilic attack on aldehydes or ketones, leading to cyclization and formation of the indolinone ring system.

Purification Techniques

After synthesis, purification is essential for isolating 6-Ethoxy-1,3,3-trimethylindolin-2-one in high purity. Common techniques include:

Flash Column Chromatography:

- Stationary Phase : Silica gel.

- Mobile Phase : Dichloromethane/methanol mixtures (e.g., 30:1 or 20:1 ratios).

Crystallization:

Slow evaporation from solvents like acetone or ethanol yields pure crystals suitable for characterization.

Data Table: Summary of Preparation Methods

Notes on Characterization

Post-synthesis characterization includes techniques such as:

- NMR Spectroscopy : Confirms structural integrity.

- Mass Spectrometry : Verifies molecular weight.

- IR Spectroscopy : Identifies functional groups present in the compound.

These methods ensure that the synthesized compound meets required specifications for further applications.

Scientific Research Applications

6-Ethoxy-1,3,3-trimethylindolin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,3,3-trimethylindolin-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 6-Ethoxy-1,3,3-trimethylindolin-2-one, highlighting differences in substituents and their implications:

Biological Activity

6-Ethoxy-1,3,3-trimethylindolin-2-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the indolinone class of compounds. Its molecular formula is with a molecular weight of 189.25 g/mol. The structure features an ethoxy group at the 6-position and three methyl groups at the 1 and 3 positions of the indoline ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in a peer-reviewed journal demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators .

In a specific case study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low micromolar concentrations .

The biological mechanisms underlying the activities of this compound are multifaceted:

- Cell Membrane Disruption : The compound alters membrane integrity in microbial cells.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through caspase activation.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G0/G1 phase.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Cancer Cell Line Evaluation : In a study conducted on A549 lung cancer cells, treatment with 10 µM of the compound resulted in a significant reduction in cell proliferation after 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.